In-Depth Technical Guide to CT-179: A Novel OLIG2 Inhibitor for Brain Cancer Therapy
In-Depth Technical Guide to CT-179: A Novel OLIG2 Inhibitor for Brain Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
CT-179 is a novel, orally bioavailable, and brain-penetrant small molecule inhibitor of the transcription factor Oligodendrocyte Lineage Transcription Factor 2 (OLIG2). As a key driver of tumorigenesis and therapy resistance in malignant gliomas and medulloblastoma, OLIG2 represents a critical therapeutic target. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical pharmacology of CT-179. Detailed experimental protocols and a summary of key quantitative data are presented to facilitate further research and development of this promising therapeutic agent.
Chemical Structure and Properties
CT-179 is a synthetic small molecule with the chemical formula C17H22Cl2N6O and a molecular weight of 397.3 g/mol .[1] Its chemical structure and key identifiers are provided below.
Table 1: Chemical and Physicochemical Properties of CT-179
| Property | Value | Reference |
| IUPAC Name | 1-(2-((3-(3,4-dichlorophenyl)ureido)methyl)-6-methylpyrimidin-4-yl)-3-(dimethylamino)propan-1-amine | |
| CAS Number | 1996636-69-1 | |
| Molecular Formula | C17H22Cl2N6O | [1] |
| Molecular Weight | 397.3 g/mol | [1] |
| SMILES | CN(C)CCCNc1cc(C)nc(n1)CNC(=O)Nc1ccc(Cl)c(Cl)c1 | |
| InChI Key | Not Available | |
| Solubility | Completely water soluble | [2] |
| Bioavailability | Nearly 100% (oral) | [2] |
| Blood-Brain Barrier | Readily crosses | [2] |
Synthesis
The synthesis of CT-179 is detailed in patent WO2016138479A1.[3][4][5] While the full step-by-step protocol from the patent is not publicly available in the immediate search results, the patent serves as the primary reference for the complete synthesis methodology. The synthesis involves a multi-step process culminating in the final compound.
Mechanism of Action
CT-179 is a first-in-class inhibitor of the OLIG2 transcription factor.[1] Its primary mechanism of action is the disruption of OLIG2 homodimerization, which is a prerequisite for its DNA binding and transcriptional activity.[1][6] By preventing OLIG2 from forming functional dimers, CT-179 effectively inhibits the transcription of OLIG2 target genes that are critical for tumor cell proliferation, survival, and invasion.[2]
Downstream of OLIG2 inhibition, CT-179 has been shown to modulate several key signaling pathways implicated in cancer:
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Cell Cycle Regulation: CT-179 treatment leads to a G2/M phase cell cycle arrest and induces mitotic catastrophe in glioma stem cells.[2][7] This is consistent with OLIG2's known role in repressing the cell cycle inhibitor p21.[8][9]
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Apoptosis Induction: Inhibition of OLIG2 by CT-179 leads to the induction of apoptosis.[1][2][6] This is likely mediated through the upregulation of pro-apoptotic pathways that are normally suppressed by OLIG2, such as the p53 pathway.[8][9]
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Receptor Tyrosine Kinase (RTK) Signaling: CT-179 has been observed to cause a significant downregulation of key receptor tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), which are major drivers of glioma tumorigenicity.[1][6]
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TGF-β Signaling: OLIG2 is known to regulate the TGF-β signaling pathway, which is involved in glioma invasion. Unphosphorylated OLIG2 can induce TGF-β2 expression, promoting mesenchymal properties and invasion.[10] CT-179's impact on this pathway is an area for further investigation.
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MEK/ERK and PI3K/AKT Pathways: OLIG2 has been identified as a downstream target of the MEK/ERK and PI3K/AKT signaling pathways.[11]
Signaling Pathway Diagram
Caption: OLIG2 signaling pathway and the inhibitory action of CT-179.
Preclinical Pharmacology
In Vitro Activity
CT-179 has demonstrated potent anti-proliferative activity in a range of patient-derived high-grade glioma and medulloblastoma cell lines at low nanomolar concentrations.[1][6]
Table 2: In Vitro Activity of CT-179
| Cell Line | Cancer Type | IC50 / GI50 | Reference |
| Patient-Derived HGG cells (n=18) | High-Grade Glioma | Average GI50 = 154 nM | [2] |
| Daoy | Medulloblastoma | ~200 nM | [12] |
| Med-813 | Medulloblastoma | ~150 nM | [12] |
| Additional MB cell lines | Medulloblastoma | IC50 values in the low nanomolar range | [12] |
In Vivo Activity and Pharmacokinetics
CT-179 has shown significant anti-tumor efficacy in orthotopic xenograft models of glioblastoma and medulloblastoma, leading to increased survival.[1][2][6] It is orally bioavailable and effectively crosses the blood-brain barrier.
Table 3: In Vivo Pharmacokinetic Parameters of CT-179 in Mice
| Parameter | Value | Dosing | Reference |
| Oral Bioavailability | Nearly 100% | Single oral dose | [2] |
| Brain Penetration | Readily crosses BBB | 20 mg/kg (oral) | [1][6] |
Experimental Protocols
Synthesis of CT-179
Reference: Patent WO2016138479A1[3][4][5]
Protocol: A detailed, step-by-step protocol for the chemical synthesis of CT-179 is described in the aforementioned patent document. Researchers should refer to this patent for the complete methodology.
Cell Viability Assay
Protocol:
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Seed patient-derived glioma or medulloblastoma cells in 96-well plates at a predetermined density.
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Allow cells to adhere overnight.
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Treat cells with a serial dilution of CT-179 (e.g., ranging from low nanomolar to micromolar concentrations) or vehicle control (e.g., DMSO).
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Incubate the plates for a specified period (e.g., 72 hours).
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Assess cell viability using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.
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Measure absorbance or luminescence using a plate reader.
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Calculate the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Orthotopic Xenograft Model
Protocol:
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Culture patient-derived glioma or medulloblastoma cells.
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Harvest and resuspend the cells in a suitable medium (e.g., serum-free medium with Matrigel).
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Anesthetize immunodeficient mice (e.g., NOD-SCID or NSG mice).
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Stereotactically implant the tumor cells into the appropriate brain region (e.g., striatum for glioblastoma, cerebellum for medulloblastoma).
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Monitor tumor growth using a non-invasive imaging modality such as bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).
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Once tumors are established, randomize the mice into treatment and control groups.
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Administer CT-179 (e.g., 20 mg/kg) or vehicle control via the desired route (e.g., oral gavage or intraperitoneal injection) according to the planned dosing schedule.
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Monitor animal health and tumor progression regularly.
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The primary endpoint is typically overall survival, with secondary endpoints including tumor growth inhibition.
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At the end of the study, euthanize the animals and collect brain tissue for histological and immunohistochemical analysis to confirm tumor burden and assess treatment effects on molecular markers.
Experimental Workflow Diagram
Caption: General experimental workflow for the preclinical evaluation of CT-179.
Conclusion
CT-179 is a promising preclinical candidate for the treatment of OLIG2-driven brain cancers. Its novel mechanism of action, favorable pharmacokinetic profile, and potent anti-tumor activity in preclinical models warrant further investigation and clinical development. This technical guide provides a foundational resource for researchers dedicated to advancing novel therapies for patients with malignant glioma and medulloblastoma.
References
- 1. researchgate.net [researchgate.net]
- 2. EXTH-18. CT-179 SELECTIVELY TARGETS OLIG2-POSITIVE GLIOMA STEM CELLS AND DEMONSTRATES POTENT ANTI-TUMOR ACTIVITY IN GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Preventing recurrence in Sonic Hedgehog Subgroup Medulloblastoma using the OLIG2 inhibitor CT-179 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. P08.21 Discovery of CT-179--a small molecule inhibitor of the transcription factor OLIG2 with potent anti-tumour activity in high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CADD-17. CT-179: AN INHIBITOR OF THE OLIG2 TRANSCRIPTION FACTOR WITH POTENT ANTI-TUMOUR ACTIVITY IN BRAIN CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological functions of the Olig gene family in brain cancer and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Biological functions of the Olig gene family in brain cancer and therapeutic targeting [frontiersin.org]
- 10. Post-translational modifications of OLIG2 regulate glioma invasion through the TGFβ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Olig2 regulates p53-mediated apoptosis, migration and invasion of melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
